3,4-Diphenylmethylidene Luteolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

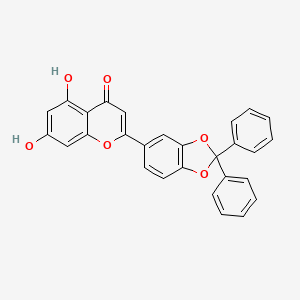

3,4-Diphenylmethylidene Luteolin is a synthetic flavonoid derivative with the molecular formula C28H18O6 and a molecular weight of 450.44 g/mol This compound is characterized by its unique structure, which includes a luteolin core substituted with a diphenylmethylidene group at the 3 and 4 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylmethylidene Luteolin typically involves the condensation of luteolin with benzaldehyde derivatives under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the diphenylmethylidene moiety. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Diphenylmethylidene Luteolin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

3,4-Diphenylmethylidene Luteolin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the reactivity of flavonoid derivatives and their interactions with various reagents.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.

Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry

Mecanismo De Acción

The mechanism of action of 3,4-Diphenylmethylidene Luteolin involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to reduced production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways such as the nuclear factor-kappa B pathway, which plays a key role in inflammation and cancer .

Comparación Con Compuestos Similares

Luteolin: A naturally occurring flavonoid with similar antioxidant and anti-inflammatory properties.

Quercetin: Another flavonoid with comparable biological activities but differing in its substitution pattern.

Kaempferol: A flavonoid with similar structural features but lacking the diphenylmethylidene group.

Uniqueness: 3,4-Diphenylmethylidene Luteolin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethylidene group enhances its reactivity and potential therapeutic applications compared to other flavonoids .

Actividad Biológica

3,4-Diphenylmethylidene luteolin is a derivative of luteolin, a naturally occurring flavonoid known for its diverse biological activities. This compound has garnered attention due to its unique structural features and enhanced bioactivity compared to its parent compound. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C15H10O6. Its structure features multiple hydroxyl groups that contribute to its biological activity. The compound's unique substitution pattern enhances its chemical properties, making it a subject of interest in pharmacological studies.

Antioxidant Activity

Luteolin and its derivatives are well-known for their antioxidant properties. These compounds exhibit the ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases. Research indicates that this compound can effectively reduce oxidative damage in cellular models by modulating the expression of antioxidant enzymes and reducing lipid peroxidation .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in various studies. It acts by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK. For instance, studies have shown that this compound can downregulate the expression of inflammatory mediators in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 312.5 μg/mL for both organisms . The following table summarizes the antimicrobial activity:

| Organism | MIC Value (μg/mL) | MBC Value (μg/mL) | MIC/MBC Ratio |

|---|---|---|---|

| S. aureus | 312.5 | 625 | 0.5 |

| E. coli | 312.5 | 625 | 0.5 |

These findings indicate that this compound could be a promising candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been extensively studied across various cancer models. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including breast, colon, and lung cancers. The mechanisms include:

- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced cell division.

- Apoptosis Induction : It promotes apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Inhibition of Metastasis : Studies suggest that it can inhibit metastatic behavior by affecting matrix metalloproteinases (MMPs) involved in tissue remodeling during cancer progression .

Case Study: Breast Cancer

In a study examining the effects of luteolin derivatives on breast cancer cells (MDA-MB-231), it was found that these compounds significantly reduced cell viability and induced apoptosis through mechanisms involving telomerase inhibition and NF-κB pathway modulation . This case underscores the potential of this compound as a therapeutic agent in cancer treatment.

Q & A

Q. Basic: What are the established synthesis protocols for 3,4-Diphenylmethylidene Luteolin, and how do they compare in yield and purity?

Answer:

Synthesis of luteolin derivatives like this compound often involves structural modifications to enhance bioavailability. Common methods include:

- Acylation and condensation : Acylation of 1,3,5-trimethoxybenzene followed by condensation with 3,4-dimethoxybenzaldehyde, optimized for higher yield and purity .

- Reaction with substituted cinnamic acids : Combining 3,4-dimethoxycinnamic acid with trimethoxybenzene derivatives, which may offer better regioselectivity .

Methodological Note : Yield and purity comparisons require HPLC-MS validation (≥98% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. Basic: How is this compound characterized structurally?

Answer:

Structural characterization employs:

- NMR spectroscopy : For identifying hydroxyl and phenylmethylidene groups in the luteolin backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C28H18O6, MW: 450.44) .

- UV-Vis spectroscopy : λmax at 255 and 348 nm for flavonoid chromophore verification .

Q. Basic: What in vitro models are used to assess the bioavailability of this compound?

Answer:

Key models include:

- Solubility assays : Testing in organic solvents (e.g., DMSO, ethanol) and simulated physiological fluids .

- Caco-2 cell monolayers : To predict intestinal absorption and blood-brain barrier penetration .

- Hepatocyte metabolism studies : Identifying phase I/II metabolic pathways using LC-MS .

Q. Advanced: How does this compound modulate STAT3 signaling pathways in cancer cells?

Answer:

Mechanistic studies reveal dual pathways:

- Ubiquitin-dependent degradation : Rapid downregulation of Tyr705-phosphorylated STAT3, reducing oncogenic targets (e.g., cyclin D1, survivin) .

- CDK5 inactivation : Gradual suppression of Ser727-phosphorylated STAT3, enhancing apoptosis via Fas/CD95 upregulation .

Experimental Design : Use STAT3-overexpressing hepatoma cells (e.g., HLF, HAK-1B) and monitor phosphorylation via Western blot .

Q. Advanced: What experimental strategies are employed to analyze synergistic effects of this compound with other anticancer agents?

Answer:

Strategies include:

- Combinatorial dose-response assays : Isobologram analysis in prostate cancer (PC-3, DU-145) cells to quantify synergy .

- Gene expression profiling : qPCR validation of EGF signaling pathway genes (e.g., EGFR, c-Fos) post-treatment .

- ROS modulation studies : Co-treatment with ROS scavengers (e.g., NAC) to dissect pro-oxidant vs. antioxidant contributions .

Q. Advanced: How do researchers address contradictory data on antioxidant vs. pro-oxidant effects of this compound?

Answer:

Contradictions are resolved via:

- Context-specific ROS assays : Measure intracellular ROS levels (e.g., DCFH-DA probes) in HT29 cells under varying doses (IC50: 22–70 μM) and timeframes (24–72 hrs) .

- Redox environment profiling : Assess glutathione levels and NADPH oxidase activity to determine net oxidative stress .

Q. Methodological: What electrochemical sensing platforms are utilized for quantitative detection of this compound?

Answer:

Advanced sensors include:

- MoO3/poly(3,4-ethylene dioxythiophene)/γ-cyclodextrin composites : For ultrasensitive detection in herbal matrices (LOD: ~0.1 nM) .

- Overoxidized polymer films : Poly(3,4-ethylenedioxythiophene)-polypyrrole composites enhance electrocatalytic response in rutin/luteolin mixtures .

Q. Advanced: What in vivo models evaluate the neuroprotective effects of this compound?

Answer:

Models focus on:

- Morphine withdrawal syndrome in rats : Measure behavioral indicators (jumping, rearing) post-treatment with luteolin fractions .

- Amyloid-beta-induced neurodegeneration : Morris water maze tests to assess cognitive improvement in transgenic mice .

Note : Blood-brain barrier penetration is validated via LC-MS quantification of luteolin metabolites in brain tissue .

Propiedades

IUPAC Name |

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O6/c29-20-14-21(30)27-22(31)16-24(32-26(27)15-20)17-11-12-23-25(13-17)34-28(33-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,29-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZNQTVZNYMKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.